molecular formula C9H14N2OS B10844290 4-Methyl-5-(4-piperidyl)isothiazol-3-ol

4-Methyl-5-(4-piperidyl)isothiazol-3-ol

カタログ番号: B10844290
分子量: 198.29 g/mol
InChIキー: TVYLWJFICSYNFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-5-(4-piperidyl)isothiazol-3-ol is a chemical compound of high interest in neuroscience and pharmacology research, particularly in the study of γ-aminobutyric acid type A (GABA A) receptors. These receptors are the principal mediators of fast inhibitory synaptic transmission in the mammalian central nervous system. This compound is structurally analogous to the well-characterized GABA A receptor ligand, 5-(4-piperidyl)isothiazol-3-ol (thio-4-PIOL), which has been established as a partial agonist at various recombinant GABA A receptor subtypes . The specific incorporation of a methyl group at the 4-position is designed to modulate the compound's physicochemical properties, potentially leading to altered receptor binding affinity, functional efficacy, and selectivity profiles. The primary research value of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol lies in its application as a tool compound for probing the structure and function of GABA A receptors. Researchers can use it to investigate subunit-specific interactions, as the activity of partial agonists can be highly dependent on the receptor's α-subunit composition (e.g., α1, α2, α3, α5) . Furthermore, it serves as a valuable candidate for studying allosteric modulation. Previous research on related partial agonists has demonstrated that their maximal responses (Imax) can be significantly enhanced by positive allosteric modulators such as benzodiazepines (e.g., chlordiazepoxide), neurosteroids (e.g., allopregnanolone), and anticonvulsants (e.g., loreclezole) . This makes 4-Methyl-5-(4-piperidyl)isothiazol-3-ol a pertinent molecule for exploring mechanisms of receptor gating and the effects of modulators on agonist efficacy. The isothiazol-3-ol core is a privileged scaffold in medicinal chemistry, and recent advancements in photochemical permutation of azoles, including isothiazoles, highlight the ongoing interest in and synthetic accessibility of novel derivatives within this chemical class for drug discovery applications . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

特性

分子式

C9H14N2OS

分子量

198.29 g/mol

IUPAC名

4-methyl-5-piperidin-4-yl-1,2-thiazol-3-one

InChI

InChI=1S/C9H14N2OS/c1-6-8(13-11-9(6)12)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,12)

InChIキー

TVYLWJFICSYNFD-UHFFFAOYSA-N

正規SMILES

CC1=C(SNC1=O)C2CCNCC2

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of cis-N-methyl-3-thiocyanoacrylamide . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the isothiazole ring.

Industrial Production Methods

Industrial production of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

作用機序

類似の化合物との比較

4-メチル-5-(4-ピペリジル)イソチアゾール-3-オールは、次のような他の類似の化合物と比較できます。

4-メチル-5-(4-ピペリジル)イソチアゾール-3-オールの独自性は、その特定の置換パターンとその強力な生物学的活性にあります。これは、さまざまな用途にとって貴重な化合物です。

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Key Analogues

Compound Core Heterocycle Position 4 Substituent Position 5 Substituent Synthesis Key Step
4-Methyl-5-(4-piperidyl)isothiazol-3-ol Isothiazole Methyl 4-Piperidyl Alkylation of β-thioxoamide
5-(4-Piperidyl)isothiazol-3-ol (11) Isothiazole H 4-Piperidyl Oxidation with I2
4-PIOL Isoxazole H 4-Piperidyl Cyclization of enamine intermediates
THIP Isoxazolo[5,4-c]pyridine H (annulated structure) N/A Annulation and functionalization

Pharmacological Activity and Receptor Interactions

GABAA Receptor Modulation
  • 4-Methyl-5-(4-piperidyl)isothiazol-3-ol: Limited direct data, but methyl substitution likely enhances lipophilicity and receptor binding compared to non-methylated analogues.
  • 5-(4-Piperidyl)isothiazol-3-ol (11): Acts as a partial GABAA agonist in binding studies but shows pure antagonism in Xenopus laevis oocytes, highlighting subunit-dependent efficacy .
  • 4-PIOL : A low-efficacy partial agonist (EC50 ~10 μM in α1β2γ2 receptors), with potency influenced by receptor subunit composition .
  • THIP : Full agonist (EC50 ~1 μM in α4β3δ receptors), demonstrating annulation’s role in efficacy .

Table 2: Functional Comparison at GABAA Receptors

Compound Efficacy (α1β2γ2) EC50 (μM) Subunit Selectivity Notes
5-(4-Piperidyl)isothiazol-3-ol (11) Partial agonist ~15 (binding studies) αβγ subunits Antagonist in oocytes
4-PIOL Partial agonist ~10 α4/6βδ subunits Lower efficacy than THIP
THIP Full agonist ~1 Extrasynaptic δ-containing Clinically used for insomnia

Anti-Fibrinolytic Activity

4-Methyl-5-(4-piperidyl)isothiazol-3-ol and its analogues exhibit plasmin-inhibitory effects by targeting the kringle 1 domain. Key findings:

  • 4-Methyl derivative: Demonstrates superior potency (IC50 ~0.8 μM) compared to 4-PIOL (IC50 ~2.5 μM) in anti-fibrinolytic assays .
  • Structural determinants : Methyl substitution enhances shape complementarity to the kringle 1 domain, improving binding affinity (R<sup>2</sup> = 0.93 correlation between activity and binding) .

Table 3: Anti-Fibrinolytic Activity Comparison

Compound IC50 (μM) Kringle 1 Binding Affinity (Kd, nM)
4-Methyl-5-(4-piperidyl)isothiazol-3-ol 0.8 120
5-(4-Piperidyl)isothiazol-3-ol (11) 1.2 150
Tranexamic Acid (Reference) 25 500

Mechanistic Insights and Subunit Dependence

  • Subunit composition : GABAA receptor α and γ subunits influence agonist vs. antagonist behavior. For example, 5-(4-Piperidyl)isothiazol-3-ol acts as an antagonist in α1β2γ2-expressing oocytes but shows partial agonism in other configurations .

Q & A

Q. How can researchers address low reproducibility in enzymatic inhibition assays?

  • Answer : Standardize substrate concentrations (e.g., 0.1–0.2 mM S-2251) and pre-incubate plasmin with inhibitors for 10 min at 37°C. Include internal controls (e.g., tranexamic acid) in each plate. Use high-purity DMSO (<0.1%) for compound solubilization to avoid solvent artifacts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。